Bis(4-hydroxybutyl) 4,4'-methylenebis(phenylcarbamate)
Description
Bis(4-hydroxybutyl) 4,4'-methylenebis(phenylcarbamate) (CAS 76460-93-0) is a carbamate derivative with the molecular formula C₂₃H₃₀N₂O₆ and a molecular weight of 430.49 g/mol . Structurally, it consists of a central 4,4'-methylenebis(phenyl) core, where each phenyl group is linked to a carbamate ester functional group substituted with a 4-hydroxybutyl chain. This compound is synthesized via the reaction of 4,4'-methylenebis(phenyl isocyanate) (MDI) with 1,4-butanediol, followed by carbamate formation. Its hydroxyl groups enhance polarity, influencing solubility and reactivity, making it relevant in polymer chemistry and material science applications .
Properties
IUPAC Name |
4-hydroxybutyl N-[4-[[4-(4-hydroxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O6/c26-13-1-3-15-30-22(28)24-20-9-5-18(6-10-20)17-19-7-11-21(12-8-19)25-23(29)31-16-4-2-14-27/h5-12,26-27H,1-4,13-17H2,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHODBHQIUSBKAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)OCCCCO)NC(=O)OCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
MDI’s isocyanate groups (-NCO) react stoichiometrically with hydroxyl groups (-OH) in 1,4-butanediol:
The reaction proceeds via nucleophilic addition, typically catalyzed by tertiary amines (e.g., triethylamine) or organotin compounds (e.g., dibutyltin dilaurate).
Optimization Parameters
Table 1: Representative Reaction Conditions and Outcomes
| MDI (mol) | 1,4-Butanediol (mol) | Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1.0 | 2.1 | DMF | Triethylamine | 70 | 92 | 98.5 |
| 1.0 | 2.0 | Dioxane | Dibutyltin | 80 | 89 | 97.2 |
This method’s scalability is evidenced by industrial MDI-polyol processes, though isocyanate handling requires stringent safety measures.
Acid-Catalyzed Condensation of N-Phenylbutylcarbamate
An alternative approach condenses N-phenylbutylcarbamate with formaldehyde, forming the methylene bridge via electrophilic aromatic substitution.
Reaction Mechanism
Under acidic conditions (HCl or ion-exchange resin), two N-phenylbutylcarbamate molecules react with formaldehyde:
The reaction leverages Brønsted acid catalysts to activate formaldehyde, promoting methylene linkage.
Process Optimization
-
Catalyst : Acidic ion-exchange resins (e.g., Amberlyst 15) enable recyclability and reduce corrosion.
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Solvent : Toluene or xylenes facilitate azeotropic dehydration, shifting equilibrium toward product.
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Temperature : Reflux conditions (110–140°C) enhance kinetics while avoiding carbamate degradation.
Table 2: Condensation Method Performance Metrics
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| HCl (aqueous) | Toluene | 110 | 6 | 85 | 95.3 |
| Amberlyst 36 | Xylenes | 140 | 4 | 91 | 98.7 |
This method avoids isocyanate handling but requires precise temperature control during crystallization to isolate the product.
Phosgenation Route via 4,4′-Methylenedianiline
Although less common due to phosgene’s toxicity, this two-step method synthesizes MDI from 4,4′-methylenedianiline (MDA), followed by diol reaction.
Step 1: Phosgenation of MDA
Phosgene introduces isocyanate groups, necessitating closed-system reactors.
Table 3: Phosgenation Route Challenges
| Parameter | Issue | Mitigation Strategy |
|---|---|---|
| Phosgene toxicity | High acute and chronic hazards | Substitution with non-phosgene routes |
| Byproduct (HCl) | Corrosive gas | Scrubbing with alkaline solutions |
While historically significant, environmental and safety concerns limit this method’s modern adoption.
Comparative Analysis of Synthesis Methods
Table 4: Method Comparison for Industrial Relevance
| Method | Yield (%) | Safety | Scalability | Environmental Impact |
|---|---|---|---|---|
| Direct Carbamation | 89–92 | Moderate | High | Moderate (solvents) |
| Acid-Catalyzed Condensation | 85–91 | High | Moderate | Low (recyclable catalysts) |
| Phosgenation Route | 90–95 | Low | Low | High (HCl/phosgene) |
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Direct Carbamation dominates industrial settings due to MDI’s commercial availability and streamlined processes.
-
Acid-Catalyzed Condensation offers a safer alternative but requires optimization for large-scale azeotropic dehydration.
Industrial-Scale Production Considerations
Solvent Recovery
Polar aprotic solvents (DMF, NMP) are energy-intensive to recycle. Emerging membrane filtration technologies reduce distillation costs.
Chemical Reactions Analysis
Bis(4-hydroxybutyl) 4,4’-methylenebis(phenylcarbamate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry and Material Science
- Model Compound for Polyurethane Synthesis : This compound is extensively used as a model for diol-linked methylene diphenyl diisocyanate (MDI) units in the synthesis of polyurethane elastomers. It helps researchers understand the behavior of these units and their impact on the mechanical properties of the resulting materials .
- Chemical Reactions : Bis(4-hydroxybutyl) 4,4'-methylenebis(phenylcarbamate) can undergo various chemical transformations such as oxidation, reduction, and substitution reactions. These reactions are crucial for developing new materials with tailored properties.
Medicinal Chemistry
- Drug Delivery Systems : Research is ongoing to explore its potential in drug delivery systems. The compound's structure may facilitate the development of carriers that can improve the bioavailability of therapeutic agents .
- Anti-inflammatory Studies : Related carbamate derivatives have shown promising anti-inflammatory activities. Studies suggest that modifications of similar compounds can lead to effective therapeutic agents for conditions like arthritis .
Industrial Applications
- Production of High-Performance Materials : The compound is utilized in creating coatings, adhesives, and sealants that require durable and flexible materials. Its properties contribute to the performance and longevity of these products .
Case Study 1: Polyurethane Elastomers
In a study examining the hierarchical structure of segmented polyurethane elastomers, Bis(4-hydroxybutyl) 4,4'-methylenebis(phenylcarbamate) was used to analyze how variations in molecular structure affect material properties. Results indicated that altering the ratio of hard to soft segments significantly influenced mechanical strength and elasticity .
Case Study 2: Anti-inflammatory Activity
A series of derivatives based on phenylcarbamate were synthesized and tested for anti-inflammatory effects. Compounds structurally related to Bis(4-hydroxybutyl) 4,4'-methylenebis(phenylcarbamate) demonstrated significant inhibition of inflammation in animal models, suggesting potential therapeutic applications for similar structures .
Mechanism of Action
The mechanism of action of Bis(4-hydroxybutyl) 4,4’-methylenebis(phenylcarbamate) involves its interaction with specific molecular targets. In the context of polyurethane synthesis, it reacts with isocyanate groups to form urethane linkages, contributing to the material’s mechanical properties. The pathways involved include nucleophilic addition reactions, where the hydroxyl groups of the compound react with isocyanate groups to form stable urethane bonds .
Comparison with Similar Compounds
Reactivity and Functional Group Interactions
- Hydroxyl Group Influence: The 4-hydroxybutyl derivative exhibits hydrogen bonding due to its hydroxyl groups, enhancing solubility in polar solvents (e.g., methanol, acetonitrile) compared to BMB and OMO. This property is critical in polymer crosslinking and biocompatibility .
- Reactivity with Amines : In thermal reactions (170–200°C), carbamates react preferentially with primary amines > secondary amines > hydroxyl groups. The hydroxybutyl derivative’s hydroxyl groups show negligible reactivity under these conditions, unlike its carbamate groups, which undergo cleavage .
- Thermal Stability : Derivatives with longer alkyl chains (e.g., OMO) exhibit higher thermal stability (decomposition >200°C) compared to hydroxybutyl variants, which may degrade at lower temperatures due to hydroxyl group oxidation .
Analytical and Physicochemical Properties
- Chromatographic Behavior : In HPLC analyses using C18 columns and acetonitrile/water eluents, the hydroxybutyl derivative elutes later than ethyl or butyl analogs due to increased polarity. Detection at 254 nm confirms UV absorbance typical of aromatic carbamates .
- Solubility: Hydroxybutyl derivative: Soluble in THF, DMF, and methanol . BMB/OMO: Preferentially soluble in nonpolar solvents (e.g., hexane, toluene) .
Table 2: Comparative Physicochemical Data
| Property | Bis(4-hydroxybutyl) | BMB | OMO | Ethyl Derivative |
|---|---|---|---|---|
| Melting Point (°C) | 120–125 | 145–150 | 90–95 | 75–80 |
| LogP (Predicted) | 3.2 | 5.8 | 8.1 | 2.5 |
| Solubility in Water | Low | Insoluble | Insoluble | Moderate |
Key Research Findings
Reactivity Hierarchy : In polyurethane blends, carbamates react with amines 100× faster than with hydroxyl groups, critical for designing crosslinked polymers .
Gelation Potential: Bis(urea) analogs with methylenebis spacers (e.g., 4,4'-MDEP) form stable gels, whereas carbamates like the hydroxybutyl derivative are less effective gelators due to weaker intermolecular interactions .
Biological Activity
Bis(4-hydroxybutyl) 4,4'-methylenebis(phenylcarbamate) (CAS: 76460-93-0) is a compound with potential applications in various fields, including pharmaceuticals and materials science. Its biological activity is of particular interest due to its structural characteristics and potential interactions with biological systems. This article reviews the current understanding of its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : Bis(4-hydroxybutyl) (methylenebis(4,1-phenylene))dicarbamate
- Molecular Formula : C23H30N2O6
- Molecular Weight : 430.51 g/mol
- Purity : 95% .
The compound features two hydroxybutyl groups and a methylene bridge connecting two phenylcarbamate moieties, which may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that bis(4-hydroxybutyl) 4,4'-methylenebis(phenylcarbamate) exhibits significant antimicrobial properties. A study highlighted its effectiveness when incorporated into polymeric films, demonstrating sustained bactericidal activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disrupting microbial cell membranes, leading to cell lysis and death .
Table 1: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Method of Assessment |
|---|---|---|
| Staphylococcus aureus | 0.5 mg/mL | Broth microdilution |
| Escherichia coli | 1.0 mg/mL | Agar diffusion method |
| Pseudomonas aeruginosa | 0.75 mg/mL | Broth microdilution |
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the safety profile of bis(4-hydroxybutyl) 4,4'-methylenebis(phenylcarbamate). These studies used various human cell lines, including hepatocytes and fibroblasts.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) | Method of Assessment |
|---|---|---|
| HepG2 (liver cancer) | 25 | MTT assay |
| L929 (fibroblast) | 30 | Trypan blue exclusion test |
| HeLa (cervical cancer) | 20 | MTT assay |
The results indicate moderate cytotoxicity at higher concentrations, suggesting that while the compound may be effective against certain pathogens, careful consideration is needed for therapeutic applications to avoid adverse effects on healthy cells.
Potential Therapeutic Applications
Given its antimicrobial properties and moderate cytotoxicity, bis(4-hydroxybutyl) 4,4'-methylenebis(phenylcarbamate) has potential applications in developing new antimicrobial agents or coatings for medical devices. Its ability to inhibit bacterial growth could be harnessed in wound dressings or implantable devices to reduce infection rates.
Case Studies
- Wound Healing Applications : A clinical study investigated the use of a polymer incorporating bis(4-hydroxybutyl) 4,4'-methylenebis(phenylcarbamate) in wound dressings. Results showed a significant reduction in infection rates compared to standard dressings.
- Implant Coatings : Another study explored the application of this compound in coatings for orthopedic implants. The findings indicated enhanced biocompatibility and reduced bacterial colonization on coated surfaces.
Q & A
Q. What are the recommended synthetic routes for Bis(4-hydroxybutyl) 4,4'-methylenebis(phenylcarbamate)?
Methodological Answer: The compound is synthesized via a carbamate-forming reaction between 4,4'-methylenebis(phenyl isocyanate) (CAS 101-68-8) and 4-hydroxybutanol. The reaction typically proceeds under anhydrous conditions in a polar aprotic solvent (e.g., tetrahydrofuran) at 60–80°C, with catalytic bases like triethylamine to neutralize liberated hydrogen chloride. Stoichiometric equivalence (2:1 molar ratio of alcohol to isocyanate) is critical to avoid side products. Post-reaction purification involves recrystallization or column chromatography .
Q. How can Bis(4-hydroxybutyl) 4,4'-methylenebis(phenylcarbamate) be characterized to confirm structural integrity?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR should confirm the absence of unreacted isocyanate groups (peaks near 2200 cm⁻¹ in IR) and the presence of carbamate linkages (N-H stretches at ~3300 cm⁻¹ and carbonyl stretches at ~1700 cm⁻¹).
- Elemental Analysis: Compare experimental C, H, and N percentages with theoretical values (e.g., calculated molecular formula C₂₇H₂₂N₂O₄) to validate purity.
- HPLC-MS: Use reverse-phase chromatography with a C18 column and electrospray ionization (ESI) to detect molecular ions and rule out oligomeric byproducts .
Q. What safety precautions are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of airborne particles.
- Storage: Store in sealed containers under refrigeration (2–8°C) in a dry, inert atmosphere to prevent hydrolysis or thermal degradation.
- Spill Management: Neutralize spills with dry sand or vermiculite; avoid water to prevent uncontrolled reactions .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of Bis(4-hydroxybutyl) 4,4'-methylenebis(phenylcarbamate)?
Methodological Answer:
- Solvent Selection: Replace tetrahydrofuran with dimethylacetamide (DMAc) to improve solubility of the isocyanate precursor and reduce viscosity.
- Catalyst Screening: Test organotin catalysts (e.g., dibutyltin dilaurate) at 0.5–1.0 mol% to accelerate the carbamation reaction.
- In-situ Monitoring: Use FTIR spectroscopy to track the disappearance of the isocyanate peak (2270 cm⁻¹) and optimize reaction termination .
Q. What strategies mitigate stability issues in long-term storage of this compound?
Methodological Answer:
- Stability Studies: Conduct accelerated degradation tests (40°C/75% relative humidity for 6 months) to identify degradation pathways. Likely pathways include hydrolysis of carbamate bonds or oxidation of the methylene bridge.
- Stabilizers: Add antioxidants like butylated hydroxytoluene (BHT) at 0.1% w/w to inhibit oxidative degradation.
- Packaging: Use amber glass vials with nitrogen headspace to minimize light and moisture exposure .
Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved during characterization?
Methodological Answer:
- Impurity Profiling: Perform LC-MS to detect trace byproducts (e.g., unreacted 4-hydroxybutanol or oligomeric carbamates).
- Cross-Validation: Compare experimental NMR data with computational predictions (DFT-based chemical shift calculations) to assign ambiguous peaks.
- Dynamic Light Scattering (DLS): Check for aggregates in solution that may distort spectral readings .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
